molecular formula C8H7IO2 B1416762 1-(2-Hydroxy-5-iodophenyl)ethanone CAS No. 7191-41-5

1-(2-Hydroxy-5-iodophenyl)ethanone

Cat. No.: B1416762
CAS No.: 7191-41-5
M. Wt: 262.04 g/mol
InChI Key: NCGZNHKOFRAKOF-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-5-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H7IO2 . It is a derivative of ethanone, which is an organic compound consisting of a carbonyl group attached to two hydrocarbon groups .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation . This process involves the substitution of a bromine atom with an iodine atom in the compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethanone group (a carbonyl group attached to two hydrocarbon groups) and a phenyl group (a ring of six carbon atoms) with hydroxy (OH) and iodo (I) substituents .

Scientific Research Applications

Antimicrobial Properties

  • Molecular Docking and ADMET Studies: Research on Ethanone, 1-(2-hydroxy-5-methyl phenyl), a compound related to 1-(2-Hydroxy-5-iodophenyl)ethanone, demonstrated its antimicrobial properties, particularly against Staphylococcus aureus. Molecular docking studies revealed good binding affinities with certain proteins of Staphylococcus aureus, suggesting its potential in combating bacterial infections (Medicharla Sri Satya, S. B. V., & Aiswariya, 2022).

  • Synthesis and Antimicrobial Activity: Another study focused on the synthesis and antimicrobial activity of a derivative of this compound, highlighting its effectiveness against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).

Chemical Characterization and Analysis

  • X-N Charge Density Analysis: An in-depth analysis of the hydrogen bonding motif in a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, was conducted using high-resolution X-ray diffraction. This study provides insights into the molecular bonding features and pi-delocalisation within the molecule, which could be relevant for similar compounds like this compound (D. Hibbs, J. Overgaard, & R. Piltz, 2003).

  • Mass Spectral Analysis: Research on the mass spectra of 1-(2′-hydroxy-5′-alkylphenyl)-1-ethanone oximes, which are structurally related to this compound, provided insights into major fragmentation pathways and molecular rearrangements. This knowledge is vital for understanding the behavior of similar compounds under various conditions (M. Łożyński & E. Krzyżanowska, 1986).

Biological and Pharmaceutical Research

  • DNA-Dependent Protein Kinase Inhibitors: A derivative of this compound, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, was studied for its role as a DNA-dependent protein kinase inhibitor. It showed promise in enhancing the cytotoxicity of agents that induce DNA double-strand breaks, suggesting potential applications in cancer therapy (A. Kashishian et al., 2003).

  • Photoremovable Protecting Group for Carboxylic Acids: A study on 1-[2-(2-hydroxyalkyl)phenyl]ethanone, related to this compound, explored its use as a photoremovable protecting group for carboxylic acids. This approach has applications in the controlled release of pharmaceuticals (Walters N. Atemnkeng et al., 2003).

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxy-5-iodophenyl)ethanone plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing the enzyme’s activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the phosphorylation and dephosphorylation of proteins. Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and altering their binding to DNA. This can lead to changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules. The iodine atom in the compound can participate in halogen bonding, which is a type of non-covalent interaction that can stabilize the binding of the compound to its target. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This can result in alterations in metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Studies have shown that this compound remains stable under certain conditions, but its stability can be compromised by factors such as light, temperature, and pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell growth. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the concentrations of intermediates and end products of metabolic reactions .

Properties

IUPAC Name

1-(2-hydroxy-5-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGZNHKOFRAKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655300
Record name 1-(2-Hydroxy-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7191-41-5
Record name 1-(2-Hydroxy-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-(5-amino-2-hydroxy-phenyl)-ethanone (6.856 g,46 mmol) in 98% sulfuric acid (24 ml) and water (19 ml) was added sodium nitrite (3.30 g, 48 mmol, 1.05 equ) in water (5.5 ml). The reaction was stirred for 35 minutes, then sulfuric acid (4 ml), copper powder (0.17 g, 0.3 mmol, 0.06 equ) and potassium iodide (8.80 g, 53 mmol, 1.16 equ) in water (5.5 ml) added. The mixture was then heated slowly to 65° C. and maintained at 65° C. for 2 hours. The reaction was then cooled, water (25 ml) and sodium hydrogen carbonate added. More water was added, then extracted into a mixture of ethyl acetate and dichloromethane, then ethyl acetate (2×). The combined organic layers were washed with brine then concentrated in vacuo. This mixture was then taken up in ethyl acetate and 2 M HCl, filtered and the organic layer dried (MgSO4) and concentrated in vacuo to give 1-(5-iodo-2-hydroxy-phenyl)-ethanone 52 (1.339 g, 39%) as a purple oil. This was then used in the next reaction.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0.17 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
6.856 g
Type
reactant
Reaction Step Four
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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